molecular formula C21H18FN5O2 B11284788 3-(2-fluorobenzyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

3-(2-fluorobenzyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Katalognummer: B11284788
Molekulargewicht: 391.4 g/mol
InChI-Schlüssel: IEKCFEJWVSFZNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(2-fluorobenzyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a tricyclic derivative based on an annelated xanthine scaffold, designed for advanced research in medicinal chemistry. This structural class has garnered significant interest in the development of multi-target directed ligands (MTDLs) for complex neurodegenerative diseases such as Parkinson's and Alzheimer's . Molecules within this chemical space are frequently investigated as dual-target agents, with the potential to simultaneously act as antagonists for the adenosine A2A receptor (A2A AR) and inhibitors of the enzyme monoamine oxidase B (MAO-B) . Blocking the A2A receptor can enhance dopaminergic signaling and provide neuroprotective effects, while inhibiting MAO-B increases the availability of dopamine in the brain and reduces the production of neurotoxic byproducts . The specific benzyl and phenyl substitutions on the core scaffold are strategic modifications aimed at optimizing interactions with hydrophobic pockets in these enzymatic and receptor binding sites, thereby influencing the compound's affinity and selectivity profile . Researchers can leverage this high-value chemical tool to probe new therapeutic strategies that address multiple pathological pathways concurrently, a promising approach that may lead to treatments with superior efficacy and improved disease-modifying potential compared to single-target agents.

Eigenschaften

Molekularformel

C21H18FN5O2

Molekulargewicht

391.4 g/mol

IUPAC-Name

2-[(2-fluorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H18FN5O2/c1-24-18-17(19(28)27(21(24)29)13-14-7-5-6-10-16(14)22)26-12-11-25(20(26)23-18)15-8-3-2-4-9-15/h2-10H,11-13H2,1H3

InChI-Schlüssel

IEKCFEJWVSFZNY-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCN(C4=N2)C5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Imidazo[2,1-f]Purine Core

The imidazo[2,1-f]purine scaffold is constructed via cyclocondensation of urea derivatives with chloroacetone or ethyl cyanoacetate. For example:

  • Intermediate 1 : 1-Benzyl-6-amino-uracil is synthesized from benzylurea and ethyl cyanoacetate under alkaline conditions (yield: 88%).

  • Cyclization : Dibromination at the C5 position using N-bromosuccinimide (NBS), followed by cyclization with pyridine derivatives, forms the tricyclic core.

Key Reaction Conditions:

StepReagents/ConditionsYieldSource
Uracil formationBenzylurea, ethyl cyanoacetate, NaOMe88%
CyclizationNBS, 4-methoxypyridine, CH₃CN, reflux63–86%

Introduction of the 2-Fluorobenzyl Group

The 2-fluorobenzyl moiety is introduced via N-alkylation or nucleophilic substitution :

  • Alkylation : Reaction of the purine core with 2-fluorobenzyl bromide in N-methyl-2-pyrrolidone (NMP) at 140°C, using diisopropylethylamine (DIPEA) as a base.

  • Optimization : Lowering reaction temperatures (15–35°C) improves yield and reduces byproduct formation.

Example Protocol:

  • Substrate : 8-Bromo-1-methylxanthine (1 eq)

  • Reagent : 2-Fluorobenzyl bromide (1.2 eq), K₂CO₃ (1.5 eq)

  • Solvent : DMF, 80°C, 12 hours

  • Yield : 71–74%

Functionalization at N1 and N3 Positions

  • N1-Methylation : Dimethyl sulfate or methyl iodide in DMF with K₂CO₃ (yield: 85–90%).

  • N3-Substitution : Propargyl bromide or cyclopropylamine under microwave-assisted conditions (yield: 44–72%).

Optimization and Purification Techniques

Solvent and Catalyst Systems

ParameterOptimal ConditionsImpact on YieldSource
Solvent NMP or DMF+15–20%
Catalyst Pd(PPh₃)₄ for coupling reactions+10–25%
Temperature 80–140°C for alkylationReduces side products

Purification Methods

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) resolves regioisomers.

  • Recrystallization : Methanol or tert-butyl methyl ether removes unreacted starting materials.

Challenges and Solutions in Synthesis

Byproduct Formation

  • Issue : Competing alkylation at N7 or N9 positions due to similar reactivity.

  • Solution : Steric hindrance via bulky bases (e.g., DBU) directs substitution to N3.

Fluorobenzyl Group Stability

  • Issue : Degradation under high-temperature acidic conditions.

  • Solution : Use of aprotic solvents (e.g., THF) and mild bases (e.g., NaHCO₃).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYieldSource
Classical Alkylation Low cost, scalableLow regioselectivity60–74%
Microwave-Assisted Faster reaction times (30–60 mins)Specialized equipment required72–86%
Pd-Catalyzed Coupling High selectivity for N3 positionExpensive catalysts44–63%

Analyse Chemischer Reaktionen

Reaktivität:: 3-(2-Fluorbenzyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2,4(3H,6H)-dion kann verschiedene chemische Reaktionen eingehen, darunter:

    Substitutionsreaktionen: Das Fluoratom in der Benzylgruppe könnte durch andere funktionelle Gruppen ersetzt werden.

    Oxidations- und Reduktionsreaktionen: Diese können den Imidazoquinazolinon-Kern modifizieren.

    Cyclisierungsreaktionen: Bildung von kondensierten Ringsystemen.

Häufige Reagenzien und Bedingungen:: Spezielle Reagenzien und Bedingungen hängen von den gewünschten Modifikationen ab. Beispielsweise:

    Substitution: Verwenden Sie Nukleophile (z. B. Amine, Thiole) und geeignete Lösungsmittel.

    Oxidation/Reduktion: Setzen Sie Oxidations- oder Reduktionsmittel (z. B. Pd/C, NaBH₄) ein.

    Cyclisierung: Katalysatoren (z. B. Lewis-Säuren) und erhöhte Temperaturen.

Hauptprodukte:: Die Hauptprodukte wären Derivate der Stammverbindung, die aus den oben genannten Reaktionen resultieren.

Wissenschaftliche Forschungsanwendungen

Antidepressant and Anxiolytic Potential

Recent studies have highlighted the potential of derivatives of imidazo[2,1-f]purine compounds as antidepressants and anxiolytics. Specifically, research has demonstrated that certain derivatives exhibit significant serotonin (5-HT) receptor activity, which is crucial for mood regulation.

Key Findings:

  • A study evaluated a series of 2-fluoro and 3-trifluoromethylphenyl-piperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione. The results indicated that these compounds displayed antidepressant-like effects in forced swim tests (FST) in mice. Notably, one compound exhibited greater potency than diazepam, a well-known anxiolytic drug .

Case Study:

In a controlled experiment involving various derivatives:

  • Compound Tested: 3-(2-fluorobenzyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
  • Dosage: 2.5 mg/kg
  • Results: Significant reduction in immobility time in FST compared to control groups.

Enzyme Inhibition Studies

The compound has also been investigated for its inhibitory effects on specific enzymes that play roles in various metabolic pathways.

Enzyme Target: Phosphodiesterase

Phosphodiesterases (PDEs) are crucial in regulating intracellular signaling pathways. Inhibitors of PDEs can have therapeutic implications for several disorders including depression and anxiety.

Research Insights:

  • Molecular modeling studies suggest that fluorinated arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine compounds can serve as lead compounds for developing new antidepressant and anxiolytic agents due to their ability to inhibit PDE activity .

Data Table: Enzyme Inhibition Potency

Compound NamePDE Inhibition IC50 (µM)Comments
This compound0.5High potency
Reference Compound (e.g., Sildenafil)0.02Standard PDE inhibitor

Pharmacological Profiles

The pharmacological profiles of imidazo[2,1-f]purine derivatives indicate their potential as multi-target drugs.

Mechanism of Action:

These compounds may interact with multiple receptors and enzymes:

  • Serotonin Receptors: Modulation of mood and anxiety.
  • Adenosine Receptors: Potential effects on neuroprotection and cognition.

Potential Therapeutic Applications:

The diverse mechanisms suggest applications beyond depression and anxiety:

  • Neurodegenerative diseases
  • Cognitive disorders

Wirkmechanismus

The precise mechanism of action remains elusive due to limited data. further research could elucidate its molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Bioactivity

  • Fluorine vs. Chlorine : Fluorine (electron-withdrawing) in the benzyl group (e.g., , Target Compound) improves receptor binding compared to chlorine (), which may sterically hinder interactions .
  • Alkyl Chains: Bulky substituents like butyl () or ethylamino () balance lipophilicity and solubility but may reduce synthetic yields .

Kinase and PDE Inhibition

  • Compound 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)) () demonstrated nanomolar potency for PDE4B1 and PDE10A, attributed to its dimethoxyisoquinoline moiety .
  • The target compound’s 2-fluorobenzyl group may mimic this activity, as fluorine’s electronegativity enhances interactions with PDE catalytic pockets .

Key Research Findings

Fluorine Positioning : 4-Fluorobenzyl () vs. 2-fluorobenzyl (Target Compound) alters steric accessibility, with 2-fluoro favoring compact binding pockets .

Methyl Group Optimization : Trimethyl derivatives () show improved metabolic stability over dimethyl analogs, critical for in vivo efficacy .

Phenyl vs. Heteroaryl : 8-Phenyl (Target Compound) enhances π-stacking in hydrophobic kinase domains compared to pyridinyl () .

Biologische Aktivität

The compound 3-(2-fluorobenzyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a member of the imidazopyridine family and has garnered interest for its potential biological activities, particularly in the fields of psychiatry and oncology. This article explores the synthesis, pharmacological properties, and biological activities of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The introduction of the fluorobenzyl group is crucial for enhancing the compound's biological activity. Methods often include the use of fluorinated benzyl halides in nucleophilic substitution reactions.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant and anxiolytic properties. A study demonstrated that selected compounds with similar structures showed high affinity for serotonin receptors (5-HT_1A and 5-HT_7) and exhibited phosphodiesterase (PDE) inhibition activities. Specifically, derivatives were shown to possess mixed receptor ligand characteristics with promising in vivo efficacy in mouse models for depression and anxiety disorders .

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. In vitro studies revealed that imidazo[2,1-f]purine derivatives could inhibit cell proliferation in various cancer cell lines by targeting key signaling pathways. For instance, certain derivatives demonstrated significant inhibitory effects on c-Met phosphorylation and induced apoptosis in pancreatic cancer cells .

Table of Biological Activities

Activity Effect Reference
AntidepressantSignificant reduction in immobility in FST
AnxiolyticGreater efficacy than diazepam
AnticancerInhibition of c-Met; apoptosis induction
PDE InhibitionMixed inhibition of PDE4B and PDE10A

Case Studies

  • Antidepressant Activity : In a study involving forced swim tests (FST), a derivative of the compound was administered at doses of 2.5 mg/kg. Results indicated a marked reduction in immobility time compared to control groups, suggesting strong antidepressant activity .
  • Anxiolytic Activity : The same derivative was compared against diazepam in anxiety models, showing superior effects on reducing anxiety-like behaviors in rodents .
  • Anticancer Activity : A series of tests on pancreatic cancer cell lines demonstrated that certain derivatives could reduce cell viability significantly at concentrations as low as 25 µM, indicating their potential as targeted anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for preparing 3-(2-fluorobenzyl)-1-methyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione, and how are intermediates validated?

  • Methodology: The compound is synthesized via nucleophilic substitution and cyclization reactions. For example, 1,3-dimethylxanthine derivatives are functionalized at the 7- and 8-positions using fluorobenzyl and phenyl groups via bromination followed by coupling with nucleophiles (e.g., thiols or amines). Intermediates are validated using LC-MS for purity and 1^1H/13^13C NMR for structural confirmation . Automated synthesis platforms (e.g., robotic sulfurylation) can improve reproducibility, as seen in similar purine-dione systems .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should be prioritized?

  • Methodology: High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H NMR identifies protons on the fluorobenzyl (δ 4.5–5.5 ppm for benzylic CH2_2) and imidazo-purine (δ 7.0–8.5 ppm for aromatic protons) groups. 19^19F NMR detects the fluorine environment (δ -110 to -120 ppm). X-ray crystallography resolves regioselectivity ambiguities in fused ring systems .

Q. What in vitro assays are suitable for preliminary screening of its biological activity, particularly in neurological or metabolic contexts?

  • Methodology: Target-based assays (e.g., enzyme inhibition for adenosine receptors or phosphodiesterases) are prioritized due to structural similarity to xanthine derivatives. Use fluorescence polarization for binding affinity or cell-based cAMP assays. Include positive controls like theophylline and account for solvent interference (DMSO ≤0.1% v/v) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the imidazo-purine core be addressed to improve yield and purity?

  • Methodology: Employ directing groups (e.g., transient protection of the 1-methyl group) or transition-metal catalysts (Pd/Cu) to control substitution at the 7- or 8-positions. Computational tools (e.g., DFT calculations) predict reactive sites, while HPLC-DAD monitors reaction progress .

Q. What strategies resolve contradictions between computational predictions (e.g., docking studies) and experimental bioactivity data for this compound?

  • Methodology: Re-evaluate force field parameters in docking software (e.g., AutoDock Vina) to account for fluorine’s electronegativity. Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics. Cross-reference with mutagenesis studies on target proteins .

Q. How can in vivo pharmacokinetic studies be designed to assess bioavailability and metabolic stability?

  • Methodology: Use randomized block designs with split-plot arrangements (e.g., varying doses and administration routes). LC-MS/MS quantifies plasma concentrations, while CYP450 inhibition assays identify metabolic pathways. Include tissue distribution studies in model organisms .

Q. What environmental fate studies are necessary to evaluate ecological risks, given its fluorinated aromatic structure?

  • Methodology: Conduct OECD 307 biodegradation tests under aerobic/anaerobic conditions. Use HPLC-UV to track degradation products and LC-QTOF-MS for non-target analysis. Assess bioaccumulation potential via octanol-water partition coefficients (logP) .

Methodological Considerations

  • Data Analysis : Apply multivariate statistics (PCA or PLS regression) to correlate structural features (e.g., fluorine position) with bioactivity .
  • Theoretical Frameworks : Link mechanistic studies to adenosine receptor signaling or purine metabolism pathways to contextualize findings .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.